![molecular formula C24H25N5O3 B2485655 N-(5-{[(丁基氨基)甲酰]氨基}-1,3-苯并噻唑-2-基)丙酰胺 CAS No. 951592-59-9](/img/structure/B2485655.png)

N-(5-{[(丁基氨基)甲酰]氨基}-1,3-苯并噻唑-2-基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes “N-(5-{[(sec-butylamino)carbonyl]amino}-1,3-benzothiazol-2-yl)propanamide”, often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A three-component reaction provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple trituration method for the synthesis of 2-substituted benzothiazoles derived from N-protected amino acids and 2-aminothiophenol using molecular iodine as a mild Lewis acid catalyst has also been proposed .科学研究应用

Antibacterial Activity

Avibactam, a β-lactamase inhibitor, is a key component of the compound AKOS005038594. It has a unique mechanism of action, binding reversibly and covalently to β-lactamases. Avibactam is effective against class A (including KPCs and ESBLs), class C, and some class D β-lactamases. Clinically, it is used in combination with Ceftazidime (Zavicefta) to treat complicated intra-abdominal infections (CIAI), complicated urinary tract infections (CUTI), and hospital-acquired pneumonia (HAP) .

Fluorescent Nucleobase Analog

The compound contains 2-aminopurine (Ap), a fluorescent nucleobase analog. Ap is widely used as a minimally invasive reporter in RNA studies. Its fluorescence signal allows investigation of RNA folding, RNA–ligand binding, and RNA catalytic activity. Site-specific incorporation of Ap into RNA is achieved through solid-phase synthesis using appropriately functionalized building blocks .

Materials Science

AKOS005038594 exhibits diverse properties, making it useful in materials science. Researchers explore its potential in areas such as drug delivery systems, sensors, and nanomaterials. Its unique structure and reactivity offer opportunities for designing novel materials .

Biochemistry

The compound’s benzothiazole and pyrazolo-pyrimidine moieties contribute to its bioactivity. Researchers investigate its interactions with biological macromolecules, including proteins and nucleic acids. Understanding these interactions can lead to drug design and therapeutic applications .

RNA Structure Studies

The N-(di-n-butylamino)methylene-protected 2-aminopurine riboside phosphoramidite derived from AKOS005038594 is valuable for RNA solid-phase synthesis. Incorporating 2-aminopurine into RNA allows researchers to study RNA folding, ligand binding, and catalytic activity. This protection strategy simplifies deprotection conditions for large synthetic RNAs .

Regiocontrolled Synthesis of Imidazoles

AKOS005038594 contributes to the synthesis of substituted imidazoles. These heterocycles play essential roles in functional molecules used in various applications. Researchers focus on the bonds formed during imidazole formation, enabling precise control over regioselectivity .

属性

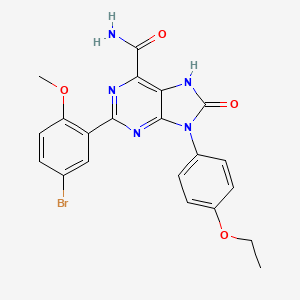

IUPAC Name |

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O3/c1-3-17-10-12-19(13-11-17)25-21(30)16-28-20-15-27(4-2)26-22(20)23(31)29(24(28)32)14-18-8-6-5-7-9-18/h5-13,15H,3-4,14,16H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHNREVBVPJETE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=CN(N=C3C(=O)N(C2=O)CC4=CC=CC=C4)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(Trifluoromethyl)phenyl]cyclohexan-1-amine hydrochloride](/img/structure/B2485572.png)

![1,3-dimethyl-5-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2485573.png)

![4-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2485574.png)

![4-chloro-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2485575.png)

![2-((2-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2485576.png)

![3-[2-(Piperidine-1-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2485578.png)

![1-[(3-Methylphenyl)sulfonyl]piperazine](/img/structure/B2485583.png)

![5-amino-1-((4-bromophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2485586.png)

![2-(4-chlorophenoxy)-2-methyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2485591.png)

![[2-(1-Adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol](/img/structure/B2485592.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2485593.png)